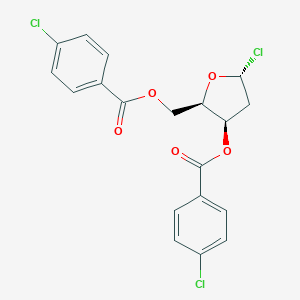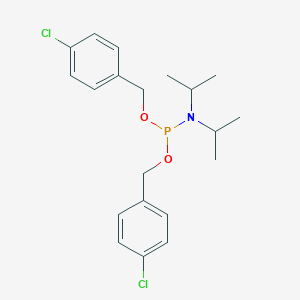
Di-p-chlorobenzyl N,N-diisopropylphosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is a chemical compound with the molecular formula C20H26Cl2NO2P and a molecular weight of 414.29 g/mol . It is primarily used as a phosphitylating agent for the phosphorylation of hydroxy amino acids in protected phosphopeptides . This compound is significant in the field of proteomics research .
Applications De Recherche Scientifique
Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is widely used in scientific research, particularly in the following areas:
Chemistry: It is used in the synthesis of phosphopeptides, which are crucial for studying protein phosphorylation.
Biology: The compound aids in the investigation of phosphorylation processes in biological systems.
Industry: It is used in the production of specialized peptides for various industrial applications.
Mécanisme D'action
Target of Action
Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite primarily targets hydroxy amino acids of protected phosphopeptides . These amino acids play a crucial role in protein structure and function, and their phosphorylation can significantly alter the activity of the proteins they constitute.
Mode of Action
This compound acts as a phosphitylating agent . It facilitates the phosphorylation of hydroxy amino acids of protected phosphopeptides . Phosphorylation is a key process in cellular signaling and regulation, where a phosphate group is added to a protein or other organic molecule, changing its function.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the phosphorylation of hydroxy amino acids of protected phosphopeptides . This can lead to changes in protein function, influencing various cellular processes.
Méthodes De Préparation
The synthesis of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite involves the reaction of di-p-chlorobenzyl alcohol with N,N-diisopropylphosphoramidous dichloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite undergoes various chemical reactions, including:
Phosphorylation: It acts as a phosphitylating agent, reacting with hydroxy amino acids to form phosphopeptides.
Substitution Reactions: The compound can undergo substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, it is likely that the compound can participate in these reactions under appropriate conditions.
Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane . The major products formed are typically phosphorylated peptides or substituted derivatives of the original compound .
Comparaison Avec Des Composés Similaires
Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite can be compared with other phosphitylating agents such as:
- Diethyl phosphoramidite
- Dibenzyl phosphoramidite
- Diisopropyl phosphoramidite
What sets this compound apart is its specific structure, which includes di-p-chlorobenzyl groups. This unique structure can influence its reactivity and the stability of the phosphorylated products .
Propriétés
IUPAC Name |
N-[bis[(4-chlorophenyl)methoxy]phosphanyl]-N-propan-2-ylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26Cl2NO2P/c1-15(2)23(16(3)4)26(24-13-17-5-9-19(21)10-6-17)25-14-18-7-11-20(22)12-8-18/h5-12,15-16H,13-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQXCPQSBNWTOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCC1=CC=C(C=C1)Cl)OCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2NO2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399270 |
Source


|
| Record name | Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128858-43-5 |
Source


|
| Record name | Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
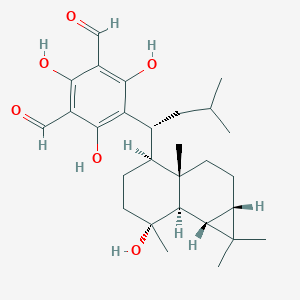


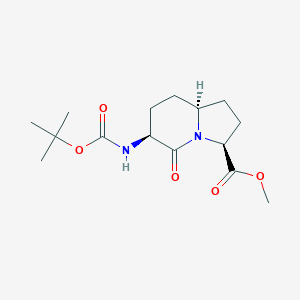
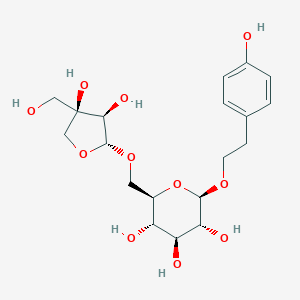
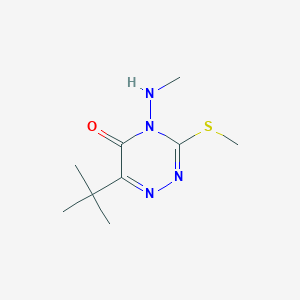
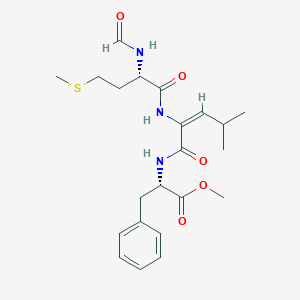

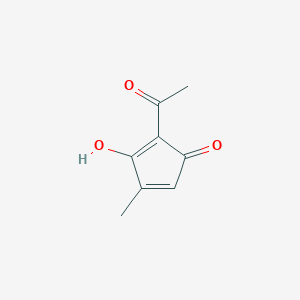
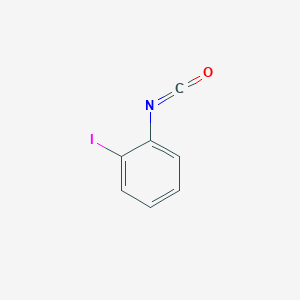


![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)
